molecular formula C8H16FNO4S B13631055 tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate

tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate

Cat. No.: B13631055
M. Wt: 241.28 g/mol
InChI Key: VCPVKWYTWUDZPJ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tert-butyl group, a fluorosulfonyl group, and a carbamate group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorosulfonyl and carbamate groups on biological systems. It can be used as a probe to investigate enzyme activities and protein interactions .

Medicine

Its unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activities. The carbamate group can also interact with active sites of enzymes, affecting their catalytic functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16FNO4S

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl N-(1-fluorosulfonylpropan-2-yl)carbamate

InChI

InChI=1S/C8H16FNO4S/c1-6(5-15(9,12)13)10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

VCPVKWYTWUDZPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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